molecular formula C8H16N2O2 B13153877 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one

1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one

Cat. No.: B13153877
M. Wt: 172.22 g/mol
InChI Key: CQGDRODNFDGQFK-UHFFFAOYSA-N
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Description

1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one is a chemical compound with a molecular formula of C8H16N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one typically involves the reaction of piperazine with methoxymethyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperazine attacks the carbon atom of methoxymethyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and a base such as sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    1-(Piperazin-1-yl)ethan-1-one: A similar compound with a different substituent on the piperazine ring.

    1-(2-Methoxyphenyl)piperazine: Another derivative of piperazine with a methoxyphenyl group.

    2-(4-Methylpiperazin-1-yl)ethan-1-amine: A compound with a methyl group on the piperazine ring

Uniqueness

1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one is unique due to its specific methoxymethyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

1-[2-(methoxymethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C8H16N2O2/c1-7(11)10-4-3-9-5-8(10)6-12-2/h8-9H,3-6H2,1-2H3

InChI Key

CQGDRODNFDGQFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCNCC1COC

Origin of Product

United States

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